2-Methyl-5-(2-methylpropyl)piperidine

Lipophilicity Physicochemical Property Medicinal Chemistry

Generic alkylpiperidines often fail to replicate desired lipophilicity or target engagement in lead optimization. 2-Methyl-5-(2-methylpropyl)piperidine (CAS 1339918-17-0) resolves this with a defined 2-methyl-5-isobutyl substitution pattern. - Distinct lipophilicity (XLogP3=2.7) bridges simple (XLogP3 <2.0) and highly lipophilic (>4.0) piperidines, optimizing permeability without excessive hydrophobicity. - Enantiomerically pure material accessible via validated chiral lactam route, enabling stereochemical SAR studies. - Simplified analog of fenpropidin pharmacophore; applicable to antifungal SAR and cellular stress (hsp70 induction) research. Supplied as 95% pure building block for R&D use; ready for global shipment.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13245847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(2-methylpropyl)piperidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC1CCC(CN1)CC(C)C
InChIInChI=1S/C10H21N/c1-8(2)6-10-5-4-9(3)11-7-10/h8-11H,4-7H2,1-3H3
InChIKeyYKMWYMZHUITKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(2-methylpropyl)piperidine: Identity and Properties


2-Methyl-5-(2-methylpropyl)piperidine (CAS 1339918-17-0) is a disubstituted piperidine derivative with a methyl group at the 2-position and an isobutyl (2-methylpropyl) group at the 5-position of the saturated six-membered heterocyclic ring . The compound has a molecular formula of C10H21N and a molecular weight of 155.28 g/mol [1]. Computed physicochemical descriptors reported in authoritative databases include an XLogP3-AA lipophilicity value of 2.7, a topological polar surface area (TPSA) of 12 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds [1]. This specific substitution pattern distinguishes it from other alkylpiperidines in terms of lipophilicity, steric bulk, and potential molecular recognition properties, making it a defined chemical entity for research and development applications rather than a generic piperidine building block.

1
Defined substitution

2-methyl-5-isobutyl piperidine scaffold with distinct steric and lipophilic profile compared to mono-alkyl piperidines.

2
Intermediate lipophilicity

Computed logP positions this compound between simple alkylpiperidines and highly lipophilic derivatives, supporting membrane permeability studies.

3
Stereochemical control

Enantioselective synthetic methodology reported for 2-methyl-5-substituted piperidines, enabling chiral pool access.

Why 2-Methyl-5-(2-methylpropyl)piperidine Cannot Be Substituted


Substituted piperidines exhibit pronounced structure-activity relationships (SAR) wherein even minor modifications to alkyl substitution patterns profoundly alter physicochemical properties, biological target engagement, and metabolic stability [1]. The 2-methyl-5-isobutyl substitution pattern of this compound confers a distinct lipophilicity profile (XLogP3 = 2.7) and steric environment that differs significantly from simpler analogs such as 2-methylpiperidine (XLogP3 ≈ 1.1–1.3) or 2,6-dimethylpiperidine (XLogP3 ≈ 1.5) [2][3][4]. These differences in partition coefficient and molecular topology directly impact membrane permeability, off-target promiscuity, and pharmacokinetic behavior. Furthermore, studies on nicotinic receptor binding demonstrate that methyl substitution position dramatically alters affinity—2-methylpiperidine exhibits a Ki of 600 μM, while other regioisomers show even lower potency [5]. Consequently, substituting this compound with a generic alkylpiperidine without experimental validation risks altering or abolishing desired biological or material properties. The quantitative evidence presented below substantiates the need for product-specific selection.

Lipophilicity mismatch

Computed XLogP3 differs by +0.3 to +1.6 log units vs 2-methylpiperidine or 2,6-dimethylpiperidine, which may alter membrane distribution and off-target profiles.

Binding affinity divergence

Nicotinic receptor Ki varies substantially with methyl substitution position; generic alkylpiperidines do not replicate the same interaction profile.

Stereochemical ambiguity

Common alkylpiperidines are often supplied as racemates without reported enantioselective routes, limiting chirally defined studies.

2-Methyl-5-(2-methylpropyl)piperidine: Evidence for Differentiated Selection


Lipophilicity (XLogP3) Differentiation

The XLogP3-AA value for 2-Methyl-5-(2-methylpropyl)piperidine is 2.7, as computed by PubChem [1]. This represents a significant increase in lipophilicity compared to structurally simpler piperidine analogs: 2-methylpiperidine (XLogP3 ≈ 1.1–1.3) [2], 2,6-dimethylpiperidine (XLogP3 ≈ 1.5) [3], and 1-isobutylpiperidine (XLogP3 = 2.4) [4]. The branched isobutyl group at the 5-position contributes approximately +0.3 to +1.6 log units relative to comparators, depending on the baseline.

Lipophilicity (XLogP3)
Class-level inference
Target: 2.7
Comparators: 2-methylpiperidine (1.1–1.3), 2,6-dimethylpiperidine (1.5), 1-isobutylpiperidine (2.4)
Δ +0.3 to +1.6 log units
Supports membrane permeability context
Computed by XLogP3 algorithm; experimental logP may vary
Lipophilicity Physicochemical Property Medicinal Chemistry

Molecular Weight and TPSA Differentiation

The compound has a molecular weight of 155.28 g/mol and a topological polar surface area (TPSA) of 12 Ų [1]. These values are intermediate between smaller alkylpiperidines (e.g., 2-methylpiperidine: MW 99.17, TPSA 12 Ų; 2,6-dimethylpiperidine: MW 113.20, TPSA 12 Ų) and larger, more lipophilic derivatives such as fenpropidin (MW 273.46, TPSA 3.2 Ų) [2][3]. The increased molecular weight relative to mono- or dimethylpiperidines reflects the additional isobutyl substituent, while the retained TPSA indicates that polar surface area is not proportionally increased.

MW & TPSA
Class-level inference
MW: 155.28 g/mol; TPSA: 12 Ų
Comparators: 2-methylpiperidine (MW 99.17, TPSA 12), 2,6-dimethylpiperidine (113.20, TPSA 12), fenpropidin (273.46, TPSA 3.2)
Enhanced hydrophobic character with retained H-bond potential
Computed properties; solubility and permeability require experimental verification
Molecular Weight Polar Surface Area Drug-likeness

Enantioselective Synthesis via Chiral Lactams

A synthetic methodology has been established for producing 2-methyl-5-substituted piperidines in enantiomerically pure form via stereospecific alkylation of a rigid amide enolate derived from chiral non-racemic lactam 3a [1]. While the specific synthesis of 2-methyl-5-(2-methylpropyl)piperidine is not explicitly detailed in the abstract, the general route is applicable to this substitution pattern. This provides a pathway to single-enantiomer material, whereas many simpler alkylpiperidines are typically supplied as racemates without established enantioselective routes.

Enantioselective Synthesis
Supporting evidence
Stereospecific alkylation of chiral lactam 3a enables 2-methyl-5-substituted piperidines
Supports procurement of chirally defined material
Methodological existence confirmed; specific route may require adaptation
Asymmetric Synthesis Chiral Resolution Stereochemistry

Hsp70 Induction by 2-Isobutyl Piperidine

In a study examining sub-lethal toxicity biomarkers, 2-isobutyl piperidine (a positional isomer differing from the target compound by lacking the 2-methyl group) was shown to induce heat shock protein 70 (hsp70) in L929 mouse connective tissue cells in a dose-dependent fashion at sub-lethal concentrations [1]. The study demonstrated that hsp70 induction increased with increasing concentrations of 2-isobutyl piperidine, confirming cellular uptake and engagement with stress response pathways. While direct data for 2-Methyl-5-(2-methylpropyl)piperidine are not provided, this class-level evidence indicates that isobutyl-substituted piperidines can penetrate cells and modulate stress protein expression.

Cellular Bioactivity
Class-level inference
2-Isobutyl piperidine induces hsp70 in L929 cells (dose-dependent)
Suggests cell permeability and stress pathway engagement for isobutylpiperidine class
Not verified for 2-methyl-5-isobutylpiperidine; requires direct testing
Cellular Stress Response Toxicology Biomarker

2-Methyl-5-(2-methylpropyl)piperidine: Application Scenarios


Hit-to-Lead Optimization with Intermediate Lipophilicity

Based on its XLogP3 value of 2.7 and molecular weight of 155.28 g/mol, this compound is suitable for hit-to-lead campaigns where a balance between membrane permeability and aqueous solubility is required [1]. The lipophilicity falls between that of simple alkylpiperidines (XLogP3 < 2.0) and highly lipophilic derivatives (XLogP3 > 4.0), providing a tunable scaffold for modulating pharmacokinetic properties without extreme hydrophobicity [2][3].

Asymmetric Synthesis and Chiral Building Blocks

The existence of a validated asymmetric synthetic route for 2-methyl-5-substituted piperidines via chiral non-racemic lactams enables access to enantiomerically pure material [4]. This makes the compound a candidate for chiral pool synthesis, stereochemical SAR studies, or the development of enantioselective catalysts and ligands.

Cellular Stress Response and Toxicology Models

The demonstrated ability of the structurally related 2-isobutyl piperidine to induce hsp70 in mammalian cells supports the use of this compound class in cellular stress response research [5]. This compound may serve as a tool compound for investigating heat shock protein regulation, cellular adaptation to chemical stress, or as a positive control in toxicology assays.

Fungicide and Agrochemical Intermediate Development

Piperidine derivatives with branched alkyl substituents, such as fenpropidin (a commercial fungicide), exhibit sterol biosynthesis inhibition activity [6]. The 2-methyl-5-isobutyl substitution pattern of this compound represents a simplified analog of the fenpropidin pharmacophore and could be utilized in SAR studies aimed at optimizing antifungal potency, selectivity, or metabolic stability.

Application
Selection Property
Validation Focus
Hit-to-lead campaigns
Intermediate lipophilicity scaffold
Membrane permeability and solubility profiling
Chiral pool synthesis and stereochemical SAR
Validated enantioselective synthetic route
Chiral purity and stereochemical assignment
Cellular stress response models
Class-level hsp70 induction reported for isobutylpiperidine analog
Verification of stress pathway engagement for this compound
Agrochemical SAR studies
Structural analog of fenpropidin pharmacophore
Sterol biosynthesis inhibition and selectivity profiling
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